molecular formula C20H17N3O B5305034 N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide

N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide

Cat. No. B5305034
M. Wt: 315.4 g/mol
InChI Key: YWFFUYPNYQNLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide, also known as CPPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. CPPP is a pyrazolopyridine derivative that is structurally similar to other compounds with potential biological activity. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide's mechanism of action is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or receptors. For example, N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. Additionally, N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has been shown to bind to the dopamine transporter (DAT) and inhibit its activity, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has various biochemical and physiological effects, including inhibiting cancer cell proliferation, inducing apoptosis, and reducing inflammation. Additionally, the compound has been shown to affect neurotransmitter release and uptake, which may contribute to its potential use in treating neurological disorders.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and potential for various applications. However, the compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide, including investigating its potential use in combination with other compounds for cancer treatment, further exploring its mechanism of action, and optimizing its pharmacokinetic properties for therapeutic use. Additionally, the compound's potential use in treating neurological disorders such as depression and anxiety warrants further investigation.

Synthesis Methods

N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide can be synthesized using various methods, including the reaction of 3-phenylprop-2-yn-1-ol with 1-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-7-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has been studied for its potential application in various fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to have potential anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been investigated for its potential as a drug candidate in various therapeutic areas.

properties

IUPAC Name

N-cyclopropyl-N-(3-phenylprop-2-ynyl)pyrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-20(19-10-4-9-18-13-14-21-23(18)19)22(17-11-12-17)15-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,13-14,17H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFFUYPNYQNLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#CC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-(3-phenylprop-2-YN-1-YL)pyrazolo[1,5-A]pyridine-7-carboxamide

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